Selenite

Description

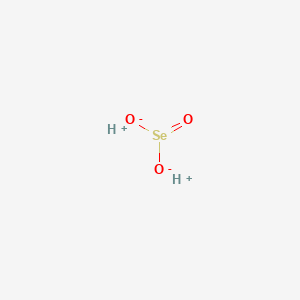

Structure

2D Structure

Propriétés

IUPAC Name |

selenous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAHWIHFGHIESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Se](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SeO3, H2O3Se | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | selenous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Selenious acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenious_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024300 | |

| Record name | Selenious acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenious acid appears as colorless solid, transparent, colorless crystals. Used as a reagent for alkaloids and as an oxidizing agent. Isotope is used in labeling radiopharmaceuticals. (EPA, 1998), Deliquescent solid; [Merck Index] Colorless or white hygroscopic solid; [HSDB] Colorless or white odorless crystalline solid; [MSDSonline], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Selenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

soluble, 90 parts/100 parts water @ 0 °C; 400 parts @ 90 °C, Very sol in alcohol; insol in ammonia, 167 g/100 cc water @ 20 °C, Solubility in water, g/100ml at 20 °C: 167 | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.004 at 59 °F (EPA, 1998) - Denser than water; will sink, 3.004 @ 15 °C/4 °C, 3.0 g/cm³ | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg at 59 °F (EPA, 1998), 2 mm Hg at 15 °C; 4.5 mm Hg at 35 °C; 7 mm Hg at 40.3 °C, Vapor pressure, Pa at 15 °C: 266 | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White hygroscopic crystals., Transparent, colorless, crystals., Hexagonal prisms. | |

CAS No. |

7783-00-8, 14124-67-5 | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenious acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenious acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenious acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenious acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Selenious acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6A27P4Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SELENIOUS ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0945 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 158 °F (EPA, 1998), 70 °C with decomposition. | |

| Record name | SELENIOUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5172 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIOUS ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: An In-depth Technical Guide to X-ray Diffraction Analysis of Selenite Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies involved in the X-ray diffraction (XRD) analysis of the selenite crystal structure. This compound, a transparent and well-crystallized variety of gypsum (CaSO₄·2H₂O), serves as a fundamental model for understanding the crystallographic properties of hydrated sulfates. Its monoclinic crystal structure has been extensively studied, offering valuable insights for materials science and pharmaceutical development where crystal polymorphism and hydration states are critical. This document details the experimental protocols for both single-crystal and powder XRD techniques, presents key crystallographic data in a structured format, and visualizes the experimental workflow.

The Crystal Structure of this compound

This compound crystallizes in the monoclinic system, belonging to the space group I2/a.[1] The fundamental building blocks of the this compound crystal lattice are calcium (Ca²⁺) ions and sulfate (SO₄²⁻) ions, intricately linked with water molecules of hydration.[2][3] This arrangement of atoms and molecules in a repeating three-dimensional pattern is what gives this compound its characteristic physical properties, including its perfect cleavage in one direction.[2][4]

Unit Cell Parameters

The unit cell is the basic repeating unit of a crystal structure. Its dimensions and angles are crucial for defining the crystal lattice. The crystallographic data for this compound (gypsum) has been determined through numerous studies, with slight variations in the parameters depending on the specific sample and analytical conditions.

| Parameter | Value (Valea Rea, Romania Sample)[1] | Value (Mineralogy Database)[5] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | I12/a1 (No. 15) | A2/a |

| a (Å) | 6.523 | 5.68 |

| b (Å) | 15.202 | 15.18 |

| c (Å) | 5.661 | 6.29 |

| β (°) | 118.506 | 113.833 |

| Volume (ų) | Not specified | 496.09 |

| Z | 4 | 4 |

Experimental Protocols for X-ray Diffraction Analysis

The determination of this compound's crystal structure relies on the principles of X-ray diffraction, where a beam of X-rays is scattered by the electrons of the atoms within the crystal.[6] The resulting diffraction pattern of constructively interfering X-rays provides detailed information about the atomic arrangement.[7]

Single-Crystal X-ray Diffraction

This technique offers the most precise determination of a crystal structure, including unit cell dimensions, bond lengths, and bond angles.[7]

Methodology:

-

Crystal Selection and Mounting:

-

From a sample of this compound, a small, well-formed single crystal with dimensions typically between 0.05 to 0.5 mm is selected under a microscope.[8]

-

The selected crystal is mounted on a goniometer head, often using a cryoloop and oil at low temperatures (typically 100 K) to minimize thermal vibrations and potential dehydration.[9]

-

-

Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

X-rays are generated, commonly from a copper (Cu) or molybdenum (Mo) source, and directed at the crystal.[9]

-

The crystal is rotated, and a series of diffraction images are collected by a detector, such as a CCD or CMOS detector, at various orientations.[7][9]

-

A complete dataset, often a full sphere or hemisphere of diffraction data, is collected to ensure all unique reflections are measured.[9]

-

-

Data Processing and Structure Solution:

-

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted beams.

-

The crystal structure is then solved and refined using specialized software (e.g., SHELXS, SHELXL) to generate a final structural model.[9]

-

Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique used to identify crystalline phases and can also be used for quantitative analysis and the determination of unit cell parameters. It is particularly useful when large single crystals are not available.

Methodology:

-

Sample Preparation:

-

A representative sample of this compound is finely ground into a homogeneous powder, typically with a particle size of less than 20 µm, to ensure a random orientation of the crystallites.[1]

-

The powder is then packed into a sample holder.

-

-

Data Collection (Debye-Scherrer Method):

-

In the Debye-Scherrer method, a beam of monochromatic X-rays is directed at the powdered sample.[10]

-

The diffracted X-rays form a series of cones, which are intercepted by a detector (historically film, now often electronic detectors) to produce a characteristic diffraction pattern.[11]

-

Data is typically collected over a range of 2θ angles, for example, from 10° to 60°.[1]

-

-

Data Analysis (Rietveld Refinement):

-

The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

-

Rietveld refinement is a powerful technique used to analyze the powder diffraction data.[12] It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of structural parameters such as unit cell dimensions, atomic positions, and phase composition.[12][13]

-

Software such as TOPAS is commonly used for Rietveld refinement.[1]

-

Visualization of Experimental Workflows

To illustrate the logical flow of the analytical processes, the following diagrams are provided in the DOT language.

Caption: Experimental workflows for single-crystal and powder X-ray diffraction of this compound.

Conclusion

X-ray diffraction analysis is an indispensable tool for the detailed characterization of the this compound crystal structure. Both single-crystal and powder XRD methods provide valuable, complementary information. Single-crystal XRD yields a precise, three-dimensional atomic model, while powder XRD, coupled with Rietveld refinement, is excellent for phase identification and the analysis of polycrystalline materials. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with crystalline materials, particularly in fields where understanding hydration, polymorphism, and crystal packing is paramount.

References

- 1. THE RIETVELD STRUCTURE REFINEMENT OF THE this compound GYPSUM FROM VALEA REA (ROMANIA) USING X-RAY POWDER DIFFRACTION DATA - ProQuest [proquest.com]

- 2. geologyscience.com [geologyscience.com]

- 3. geologyscience.com [geologyscience.com]

- 4. physicsopenlab.org [physicsopenlab.org]

- 5. Gypsum Mineral Data [webmineral.com]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]

- 9. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 10. Debye-Scherrer method | physics | Britannica [britannica.com]

- 11. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 12. MyScope [myscope.training]

- 13. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]

Raman spectroscopy for selenite mineral identification

An In-depth Technical Guide to Raman Spectroscopy for Selenite Mineral Identification

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound minerals, a group of compounds containing the this compound anion (SeO₃)²⁻, are of significant interest in various geological and environmental fields. Their accurate and rapid identification is crucial for understanding geochemical processes, mineral exploration, and environmental selenium cycling. Raman spectroscopy has emerged as a powerful, non-destructive analytical technique for the characterization of these minerals.[1][2] This method provides a unique vibrational fingerprint based on the molecular structure of a sample, allowing for unambiguous identification with minimal sample preparation.[1][2]

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in using Raman spectroscopy for the identification of this compound minerals.

Fundamental Principles of this compound Raman Spectroscopy

Raman spectroscopy investigates the inelastic scattering of monochromatic light, typically from a laser source.[3] When light interacts with a mineral, most of it is scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in an energy shift that corresponds to the vibrational energy levels of the molecules in the sample.[3][4] These energy shifts, measured in wavenumbers (cm⁻¹), are characteristic of specific chemical bonds and molecular symmetries, thus providing a unique spectral fingerprint for each mineral.[1]

The this compound ion, (SeO₃)²⁻, is the fundamental structural unit in this compound minerals. An isolated (SeO₃)²⁻ ion possesses a pyramidal structure with C₃v symmetry, which gives rise to four fundamental vibrational modes. All four modes are Raman active.

-

ν₁ (A₁): Symmetric Stretch: An intense, sharp peak representing the symmetric stretching of all three Se-O bonds. This is often the most characteristic band for identifying selenites.

-

ν₂ (A₁): Symmetric Bend: A bending or deformation of the O-Se-O angles.

-

ν₃ (E): Antisymmetric Stretch: The asymmetric stretching of the Se-O bonds.

-

ν₄ (E): Antisymmetric Bend: An asymmetric bending of the O-Se-O angles.

The positions of these Raman bands can shift based on the mineral's crystal structure, the cation present, and the degree of hydration, allowing for the differentiation of various this compound species.

Caption: Vibrational modes of the pyramidal this compound (SeO₃)²⁻ ion.

Experimental Methodology

The successful application of Raman spectroscopy for mineral identification relies on proper sample preparation, instrumentation setup, and data acquisition.

Sample Preparation

A key advantage of Raman spectroscopy is that it requires minimal sample preparation.[1]

-

Solid Rock/Crystal Samples: For optimal signal quality, especially when using a Raman microscope, a flat, polished surface is preferable.[5][6] This can be achieved by cutting the sample to expose a fresh surface and polishing it with grit powder and water.[5][6] However, single-point spectra can often be obtained from unpolished surfaces.[6][7]

-

Powdered Samples: Powders can be analyzed by placing a small amount on a microscope slide.[6] Gently placing a cover slip on the powder can help create a flatter surface for analysis.[6][7]

-

General Steps:

-

Select a representative portion of the mineral sample.

-

If necessary, cut the sample to create a small, manageable piece with a flat side.[5]

-

Polish the flat surface using progressively finer grit powders.[5]

-

Thoroughly rinse and clean the sample to remove any polishing residue.[5][6]

-

Mount the sample on a microscope slide or a suitable sample holder.

-

Instrumentation and Data Acquisition

A typical Raman spectroscopy setup for mineral analysis includes a laser source, collection optics, a spectrometer, and a detector.

-

Laser Source: Frequency-doubled Nd:YAG lasers (532 nm) are common, though other wavelengths (e.g., 785 nm) can be used to mitigate fluorescence in certain samples.[8][9]

-

Spectrometer: A Czerny-Turner type spectrometer is often used to disperse the scattered light.[9]

-

Detector: A sensitive CCD (Charge-Coupled Device) detector is used to record the Raman spectrum.[9]

-

Data Acquisition Protocol:

-

Place the prepared sample on the microscope stage.

-

Focus the laser onto a clean, representative spot on the sample surface.

-

Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. These will vary depending on the sample's Raman scattering efficiency and fluorescence.

-

Acquire the spectrum. It is advisable to collect spectra from multiple spots to ensure the data is representative of the bulk sample.

-

Process the raw spectrum by removing cosmic rays and, if necessary, subtracting the background fluorescence.[8]

-

Caption: General workflow for this compound mineral identification via Raman spectroscopy.

Raman Spectral Data of this compound Minerals

The primary application of Raman spectroscopy in this context is the identification of specific this compound minerals by their unique spectral fingerprints. The tables below summarize the characteristic Raman peak positions for several this compound minerals as reported in the literature.

Table 1: Vibrational Modes of the (SeO₃)²⁻ Anion in Various this compound Minerals (cm⁻¹)

| Mineral | Formula | ν₁ (symm. stretch) | ν₃ (antisymm. stretch) | ν₂ (symm. bend) | ν₄ (antisymm. bend) | Reference |

| Chalcomenite | CuSeO₃·2H₂O | 813 | 685, 710, 727 | 472 | 367, 396 | [10][11] |

| Clinochalcomenite | CuSeO₃·2H₂O | 811 | - | 489 | - | [10] |

| Cobaltomenite | CoSeO₃·2H₂O | - | - | - | - | [10] |

| Ahlfeldite | NiSeO₃·2H₂O | - | - | - | - | [12] |

| Schmiederite | Pb₂Cu₂[(OH)₄ | SeO₃ | SeO₄] | 834 | 739, 764 | 398 |

| Molybdomenite | PbSeO₃ | 790 | - | - | - | [13] |

Note: A dash (-) indicates data not specified in the provided search results.

Table 2: Raman Bands for Water and Hydroxyl Units in Hydrated Selenites (cm⁻¹)

| Mineral | Formula | OH/H₂O Stretching Vibrations | OH Deformation Modes | Reference |

| Chalcomenite | CuSeO₃·2H₂O | 2953, 3184, 3506 | - | [10][11] |

| Clinochalcomenite | CuSeO₃·2H₂O | 2909, 3193, 3507 | - | [10] |

| Schmiederite | Pb₂Cu₂[(OH)₄ | SeO₃ | SeO₄] | 3428 |

Spectral Interpretation

-

This compound Group (650-850 cm⁻¹): The most intense and diagnostic peak for this compound minerals is typically the ν₁ symmetric stretching mode, found between 790 and 840 cm⁻¹.[10][13] The ν₃ antisymmetric stretching modes appear at slightly lower wavenumbers.[10][13] The presence of multiple bands for the ν₃ mode, as seen in chalcomenite, indicates a distortion of the this compound ion within the crystal lattice.[10]

-

Bending Modes (350-500 cm⁻¹): The ν₂ and ν₄ bending modes are found at lower frequencies. The ν₂ mode is particularly notable in the spectrum of schmiederite at 398 cm⁻¹.[13]

-

Water and Hydroxyl Bands (>2900 cm⁻¹): For hydrated selenites like chalcomenite, broad bands in the high wavenumber region (2900-3600 cm⁻¹) correspond to the stretching vibrations of water molecules and hydroxyl (OH) groups.[10][11] The positions and number of these bands can provide information about hydrogen bonding within the mineral structure.[10][11]

-

Distinction from Sulfates (e.g., Gypsum): It is important to distinguish this compound minerals from sulfates, particularly gypsum (CaSO₄·2H₂O), which is confusingly also known as this compound in its transparent crystalline form.[14] Gypsum is characterized by a very strong sulfate (SO₄)²⁻ symmetric stretching band around 1007-1008 cm⁻¹, a region where this compound minerals do not have fundamental vibrations.[3][15] This provides a clear and definitive method for differentiation.

Conclusion

Raman spectroscopy is a highly effective and reliable technique for the identification and characterization of this compound minerals. Its non-destructive nature, minimal sample preparation requirements, and ability to provide unambiguous structural information make it an invaluable tool for researchers in geology, materials science, and environmental studies. By analyzing the characteristic Raman shifts corresponding to the vibrational modes of the (SeO₃)²⁻ anion and associated water or hydroxyl groups, scientists can rapidly and accurately identify different this compound species and distinguish them from other mineral classes like sulfates.

References

- 1. researchgate.net [researchgate.net]

- 2. physicsopenlab.org [physicsopenlab.org]

- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 4. gia.edu [gia.edu]

- 5. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]

- 6. youtube.com [youtube.com]

- 7. Sample preparation – Nanophoton [nanophoton.net]

- 8. mdpi.com [mdpi.com]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Geochemical Analysis of Selenite Formation Environments

Introduction

The term "selenite" can be ambiguous in scientific literature. It most commonly refers to the transparent, crystalline variety of gypsum, a hydrated calcium sulfate mineral (CaSO₄·2H₂O).[1][2] This guide focuses on the geochemical environments and analytical techniques related to this mineral form. However, it is important to distinguish it from the "this compound" oxyanion (SeO₃²⁻), a form of selenium prevalent in oxic environments, which is a subject of toxicological and environmental remediation studies.[3] The formation of mineral this compound, particularly the growth of exceptionally large crystals, provides a unique window into specific and stable geological conditions over vast timescales. This document outlines the key geochemical parameters, analytical methodologies, and logical processes governing the formation of this compound gypsum crystals.

Geochemical Conditions for this compound Formation

This compound typically forms in evaporite environments where mineral-rich water evaporates, leading to the supersaturation and precipitation of calcium sulfate.[1][4] These settings can range from shallow marine basins and saline lakes to unique subterranean caves fed by hydrothermal, mineral-rich waters.[4] The stability and slow, undisturbed nature of these environments are critical for the growth of large, transparent crystals.[4] The most spectacular examples, such as those in the Naica Mine in Mexico, formed under exceptionally stable thermal and chemical conditions over hundreds of thousands of years.[1][2][4]

Table 1: Quantitative Geochemical and Physical Parameters for this compound Formation

| Parameter | Value / Condition | Environment Context | Source |

| Chemical Formula | CaSO₄·2H₂O | All Gypsum Varieties | [1][2] |

| Formation Temperature | ~55 ± 1.5 °C | Naica Cave of Crystals | [1] |

| Formation Temperature | ~55 - 60 °C | Naica Cave of Crystals | [4] |

| Crystal Growth Rate | ~1 meter thickness / 1,000,000 years | Naica Cave of Crystals | [1] |

| Maximum Crystal Size | 12 meters in length, 55 tons | Naica Cave of Crystals | [1] |

| Specific Gravity | ~2.3 g/cm³ | General Mineral Property | [1] |

| Mohs Hardness | 2 | General Mineral Property | [2] |

| Environment Type | Evaporites (e.g., ancient seabeds, closed basins, saline lakes) | General Formation | [1][4] |

| Key Ions | Calcium (Ca²⁺) and Sulfate (SO₄²⁻) | Prerequisite for Precipitation | [1] |

Logical Pathway for this compound Formation

The formation of this compound crystals is a sequential geochemical process. It begins with the introduction of necessary ions into a body of water, followed by physical and chemical changes that lead to crystallization. The stability of these conditions dictates the size and quality of the resulting crystals.

Experimental Protocols for Geochemical Analysis

The analysis of this compound and its formation environment involves a multi-technique approach to determine its chemical composition, physical properties, and the paleo-environmental conditions of its growth.

Stable Isotope Analysis of Gypsum

This protocol is used to reconstruct the isotopic composition of the paleo-waters from which the gypsum precipitated.

-

Objective: To determine δ¹⁸O and δD from gypsum hydration water (GHW) and δ³⁴S and δ¹⁸O from the sulfate molecule.

-

Methodology:

-

Sample Preparation: Select pure, unaltered this compound crystals. Crush the sample into a fine powder in a controlled humidity environment to prevent isotopic exchange.

-

Extraction of Hydration Water: Heat the powdered gypsum sample under vacuum at progressively higher temperatures. The water released is cryogenically trapped.

-

Isotope Ratio Mass Spectrometry (IRMS) for H₂O: The extracted water's δ¹⁸O and δD values are measured using a dual-inlet IRMS or cavity ring-down spectroscopy (CRDS).

-

Sulfate Isotope Analysis: The powdered gypsum is dissolved. The sulfate is then precipitated as BaSO₄ by adding BaCl₂. The BaSO₄ is analyzed for δ³⁴S and δ¹⁸O using an elemental analyzer coupled to an IRMS.

-

Data Interpretation: The isotopic composition of the GHW is used to infer the climate and water source during the crystal's formation.[5] Sulfate isotopes provide information about the source of sulfur.

-

Fluid Inclusion Microthermometry

This protocol is used to determine the temperature and salinity of the fluids trapped within the crystals during their growth.

-

Objective: To determine the formation temperature and fluid salinity from microscopic fluid inclusions.

-

Methodology:

-

Sample Preparation: Cut and polish a thin, double-sided wafer of the this compound crystal (~100-200 µm thick) to allow light to pass through.

-

Petrographic Analysis: Identify primary fluid inclusions (those trapped during crystal growth) using a petrographic microscope.

-

Microthermometric Analysis: Place the wafer on a specialized heating-freezing stage attached to a microscope.

-

Freezing: Cool the inclusion until it is completely frozen. Then, slowly warm it and record the temperature of the final ice crystal melting (Tₘ). This temperature is used to calculate the fluid's salinity (in wt. % NaCl equivalent).

-

Heating: Heat the inclusion until the vapor bubble disappears (homogenization). The temperature of homogenization (Tₕ) provides the minimum trapping temperature of the fluid. For this compound from Naica, this was determined to be approximately 55 ± 1.5 °C.[1]

-

Data Analysis: Compile Tₘ and Tₕ data from multiple inclusions to characterize the paleo-fluid conditions.

-

Spectroscopic and Diffraction Methods

These methods are essential for definitive mineral identification and structural analysis.

-

Objective: To confirm the mineral identity as gypsum and analyze its crystalline structure.

-

Methodologies:

-

X-Ray Diffraction (XRD): A powdered sample is exposed to an X-ray beam. The resulting diffraction pattern is unique to the crystal structure of gypsum and is compared against a standard database for positive identification.

-

Raman and Infrared Spectroscopy: A laser (Raman) or infrared beam (IR) is focused on the sample. The scattered or absorbed light provides a vibrational spectrum characteristic of the sulfate and water molecules within the gypsum structure. This is a non-destructive method often used to screen samples.[1]

-

Integrated Experimental Workflow

The comprehensive analysis of a this compound sample follows a logical workflow, from collection in the field to final interpretation, integrating various analytical techniques to build a complete picture of its formation history.

References

Thermodynamic properties of selenium minerals in near-surface environments

An in-depth technical guide on the thermodynamic properties of selenium minerals in near-surface environments for researchers, scientists, and drug development professionals.

Introduction

Selenium (Se) is an essential micronutrient at low concentrations but is toxic at higher levels.[1][2] Its behavior in near-surface environments is of significant interest due to its mobilization through activities like mining and agriculture, which can lead to contamination of aquatic and terrestrial ecosystems.[3][4] The mobility, bioavailability, and toxicity of selenium are primarily controlled by its oxidation state, which can be -2, 0, +4, or +6 under various environmental conditions.[3][4]

In these environments, the stability and transformation of selenium minerals are governed by thermodynamic principles, with redox potential (Eh) and pH being the crucial controlling factors.[3][5][6] This guide provides a systematic overview of the thermodynamic data for selenium minerals, details the experimental methods used to determine these properties, and illustrates the key relationships governing selenium's geochemical behavior. Selenium minerals can be broadly classified into four groups: native selenium, selenides (Se²⁻), selenites (SeO₃²⁻), and selenates (SeO₄²⁻).[3][4] Understanding the thermodynamic stability of these minerals is essential for predicting the fate and transport of selenium in the environment.

Thermodynamic Data of Selenium Minerals

The physicochemical modeling of mineral equilibria relies on accurate thermodynamic constants, particularly the standard Gibbs free energy of formation (ΔfG⁰₂₉₈).[3] While there are 118 known selenium mineral species, the Gibbs free energy of formation has been experimentally determined for only a fraction of them.[3][7] The available data for select selenium minerals and related compounds at standard state (298.15 K, 1 bar) are summarized below.

Table 1: Standard Gibbs Free Energy of Formation (ΔfG⁰₂₉₈) for Selected Selenium Minerals and Compounds

| Mineral Group | Mineral Name | Chemical Formula | ΔfG⁰₂₉₈ (kJ/mol) |

| Native/Oxide | Native Selenium | Se | 0 |

| Selenolite | SeO₂ | -163.7 ± 1.5 | |

| Selenides | Berzelianite | Cu₂Se | -79.5 ± 2.1 |

| Umangite | Cu₃Se₂ | -108.8 ± 4.2 | |

| Klockmannite | CuSe | -41.8 ± 2.1 | |

| Ferroselite | FeSe₂ | -83.7 ± 8.4 | |

| Trogtalite | CoSe₂ | -106.7 ± 8.4 | |

| Freboldite | CoSe | -50.2 ± 4.2 | |

| Clausthalite | PbSe | -102.8 ± 0.8 | |

| Cadmoselite | CdSe | -139.3 ± 2.1 | |

| Tiemannite | HgSe | -49.6 ± 2.1 | |

| Naumannite | Ag₂Se | -68.2 ± 1.3 | |

| Selenites | Chalcomenite | CuSeO₃·2H₂O | -835.3 ± 5.3 |

| Cobaltomenite | CoSeO₃·2H₂O | -845.8 ± 2.5 | |

| Ahlfeldite | NiSeO₃·2H₂O | -826.8 ± 2.5 | |

| Molybdomenite | PbSeO₃ | -557.0 ± 5.0 | |

| Mandarinoite | Fe₂(SeO₃)₃·6H₂O | -2817.1 ± 8.0 | |

| Nestolaite | CaSeO₃·H₂O | -1188.9 ± 2.5 | |

| Related Compounds | Water | H₂O | -237.1 |

| Selenious Acid | H₂SeO₃ (aq) | -438.1 | |

| Selenite Ion | SeO₃²⁻ (aq) | -372.4 | |

| Selenic Acid | H₂SeO₄ (aq) | -459.0 | |

| Selenate Ion | SeO₄²⁻ (aq) | -446.4 | |

| Hydrogen Selenide | H₂Se (aq) | 86.6 |

Source: Data compiled primarily from Charykova et al. (2017) and other standard thermodynamic databases.[3][4][7][8]

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for minerals is a complex process that relies on several key experimental techniques.

High-Temperature Oxide Melt Solution Calorimetry

This is a primary method for determining the standard enthalpy of formation (ΔHf°) for refractory minerals like selenides and selenites.[9][10]

Methodology:

-

Sample Preparation: The mineral of interest and its constituent binary oxides (e.g., for PbSeO₃, the components are PbO and SeO₂) are prepared as fine powders.

-

Calorimeter Setup: A high-temperature twin calorimeter (e.g., a Tian-Calvet type) is maintained at a constant temperature, typically around 700-800 °C.[10] The calorimeter contains a molten solvent, commonly lead borate (2PbO·B₂O₃) or sodium molybdate (3Na₂O·4MoO₃).

-

Measurement of Enthalpy of Solution (ΔHsoln):

-

A small, weighed pellet of the mineral is dropped from room temperature into the molten solvent. The heat generated or absorbed during its dissolution is measured by the calorimeter. This gives the "drop solution enthalpy" (ΔHds).

-

The same procedure is repeated for stoichiometric amounts of the constituent binary oxides.

-

-

Calculation of Enthalpy of Formation (ΔHf°):

-

According to Hess's Law, the enthalpy of formation from the oxides (ΔHf,ox°) at 298.15 K is calculated by summing the drop solution enthalpies of the oxides and subtracting the drop solution enthalpy of the mineral.

-

The standard enthalpy of formation from the elements (ΔHf°) is then calculated by adding the known ΔHf° values of the constituent oxides.[9]

-

Electrochemical Methods

Electrochemical techniques are used to directly measure the Gibbs free energy of reactions and to assess the stability of minerals under varying redox conditions.[11][12]

Methodology (e.g., for Mineral Stability):

-

Cell Setup: A three-electrode electrochemical cell is used, containing a working electrode (often a paste made from the mineral powder), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12] These are immersed in a pH-buffered electrolyte solution.

-

Cyclic Voltammetry (CV): A potentiostat is used to apply a potential to the working electrode and sweep it linearly between two set values.

-

Data Analysis: The resulting current is plotted against the applied potential. Peaks in the voltammogram indicate oxidation or reduction events. The potential at which these events occur provides information about the stability field of the mineral and the Gibbs free energy of the redox reaction.[13][14]

Spectroscopic and Analytical Methods for Solubility Studies

Determining solubility products is another route to calculating Gibbs free energy. This requires precise measurement of ion concentrations in solution.

Methodology:

-

Equilibrium Experiment: A pure mineral sample is placed in an aqueous solution of a specific pH and allowed to equilibrate for an extended period.

-

Sample Analysis: After equilibration, the solid and aqueous phases are separated. The concentration of dissolved selenium and other relevant ions in the solution is measured.

-

Analytical Techniques:

-

Atomic Absorption Spectrometry (AAS): A widely used technique for its selectivity and speed. Samples are atomized in a flame or graphite furnace, and the absorption of light at a characteristic wavelength for selenium is measured.[1][2][15] Hydride generation (HG-AAS) is often employed to convert selenium into a volatile hydride, increasing sensitivity.[16]

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Offers very low detection limits and is used for determining total selenium concentration in digested samples.[16]

-

-

Calculation: The measured equilibrium concentrations are used to calculate the solubility product (Ksp), from which the Gibbs free energy of the dissolution reaction can be determined using the equation: ΔG° = -RTln(Ksp).

Visualizations of Key Processes and Relationships

Selenium Geochemical Pathway

The transformation of selenium between its primary oxidation states is fundamental to its environmental behavior. Oxidation occurs in environments with high redox potential (oxic), while reduction occurs in low redox potential (anoxic) conditions.

Caption: Oxidation-reduction pathway for selenium species.

Experimental Workflow for Enthalpy Determination

The process of determining the enthalpy of formation for a mineral involves a sequence of synthesis, characterization, and measurement steps.

Caption: Workflow for mineral enthalpy of formation measurement.

Factors Controlling Selenium Mineral Stability

The stability of a specific selenium mineral in a near-surface environment is not an intrinsic property but is dictated by the surrounding physicochemical conditions. Eh-pH diagrams are graphical representations of these relationships.[3][17][18]

Caption: Key factors controlling selenium mineral stability.

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Water - Wikipedia [en.wikipedia.org]

- 9. Solution Calorimetry [serc.carleton.edu]

- 10. escholarship.org [escholarship.org]

- 11. eolss.net [eolss.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Electrochemical stability of elemental metal nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selenium- Determination by AAS | OIV [oiv.int]

- 16. Selenium Analysis and Speciation in Dietary Supplements Based on Next-Generation Selenium Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Monoclinic Crystal System of Selenite

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive investigation into the crystallographic and physicochemical properties of selenite, a crystalline variety of gypsum (CaSO₄·2H₂O). It details the foundational principles of its monoclinic crystal system, outlines standard experimental protocols for its characterization, and explores its applications in the biomedical field, particularly in bone tissue engineering.

Introduction to this compound

This compound is the transparent and well-crystallized variety of gypsum, a common sulfate mineral with the chemical formula CaSO₄·2H₂O.[1][2][3] The name "this compound" is derived from the Greek word selḗnē (σελήνη), meaning "Moon," alluding to the pearly, moon-like luster of its cleavage surfaces.[2][3] It is crucial to distinguish the mineral this compound from the this compound ion (SeO₃²⁻) and selenium-containing compounds, as they are chemically distinct. This compound crystallizes in the monoclinic system, which dictates many of its characteristic physical properties, including its softness, perfect cleavage, and prismatic or tabular crystal habits.[3][4]

The structure consists of layers of calcium sulfate molecules sandwiching water molecules.[4] The weak hydrogen bonds between these layers are responsible for its low hardness (2 on the Mohs scale) and perfect cleavage in one direction.[2][4] Understanding the precise crystal structure is fundamental for its characterization and for exploring its potential in various scientific applications, including its use as a biomaterial.

Crystallographic and Physical Properties

This compound belongs to the monoclinic crystal system, which is defined by three unequal crystallographic axes (a ≠ b ≠ c). Two of these axes are perpendicular (intersecting at 90°), while the third is oblique. This arrangement results in a crystal lattice with relatively low symmetry.[5][6]

Quantitative Data Summary

The crystallographic and physical properties of this compound (gypsum) are summarized in the table below. The unit cell parameters are based on a high-precision neutron diffraction refinement study.

| Property | Value | Citation(s) |

| Crystal System | Monoclinic | [1][7] |

| Crystal Class (H-M) | Prismatic (2/m) | [1][8] |

| Space Group | I2/a (non-standard setting of C2/c) | [9] |

| Unit Cell Parameters | a = 5.679(5) Åb = 15.202(14) Åc = 6.522(6) Åβ = 118.43(4)° | [9] |

| Formula Units (Z) | 4 | [8][9] |

| Chemical Formula | CaSO₄·2H₂O | [1][2] |

| Mohs Hardness | 1.5 - 2.0 | [1][3] |

| Specific Gravity | 2.31 - 2.33 | [1] |

| Luster | Vitreous to pearly, silky | [1][3] |

| Color | Colorless to white; can be tinted by impurities | [1][2] |

| Streak | White | [1][2] |

| Transparency | Transparent to translucent | [2][3] |

| Cleavage | Perfect on {010}, Distinct on {100} | [1][2] |

| Refractive Index | nα = 1.519–1.521nβ = 1.522–1.523nγ = 1.529–1.530 | [1][2] |

| Twinning | Very common on {100} ("swallow-tail" twins) | [1][8] |

Crystal Structure Visualization

The monoclinic unit cell is the fundamental building block of the this compound crystal. Its geometry, defined by the cell parameters in the table above, dictates the macroscopic form and properties of the mineral.

Experimental Protocols for Characterization

A multi-technique approach is required for the comprehensive characterization of this compound's crystal structure and properties.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, unit cell dimensions, and phase purity of this compound.

Methodology:

-

Sample Preparation: A high-purity, single this compound crystal is selected. For powder XRD, the crystal is ground into a fine, homogeneous powder (typically <10 μm particle size) to ensure random orientation of the crystallites.

-

Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) and a detector is used.

-

Data Collection: The powdered sample is mounted on a sample holder. The diffractometer scans a range of 2θ angles (e.g., 5° to 80°), measuring the intensity of the diffracted X-rays at each angle.

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to determine the unit cell parameters via indexing.

-

The systematic absences in the diffraction pattern are used to identify the space group.

-

For detailed structural information, a Rietveld refinement is performed.[10] This method involves fitting a calculated diffraction pattern, based on a structural model (atom positions, site occupancies, thermal parameters), to the experimental data until the difference is minimized.

-

Spectroscopic Analysis

Objective: To investigate the chemical bonds and functional groups within the this compound structure, particularly the water molecules and sulfate ions.

Methodology (FTIR/Raman):

-

Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy, a small amount of powdered this compound is mixed with potassium bromide (KBr) and pressed into a transparent pellet. For Raman spectroscopy, a single crystal or powder can be analyzed directly.

-

Instrumentation: An FTIR spectrometer or a Raman spectrometer with a specific laser excitation source is used.

-

Data Collection: The sample is exposed to the infrared beam (FTIR) or laser (Raman). The instrument records the absorption or scattering of radiation as a function of wavenumber (cm⁻¹).

-

Data Analysis: The resulting spectrum reveals vibrational modes corresponding to specific chemical bonds. For this compound, key peaks include:

-

Stretching and bending modes of the water (H₂O) molecules.

-

Stretching and bending modes of the sulfate (SO₄²⁻) anions.

-

The positions and shapes of these peaks provide information on hydrogen bonding and the local symmetry of the sulfate tetrahedra.

-

Thermal Analysis (TGA/DSC)

Objective: To study the thermal stability and dehydration process of this compound.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of powdered this compound is placed in a crucible (e.g., alumina).

-

Instrumentation: A simultaneous Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) instrument is used.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., N₂ or air). The TGA measures the change in mass, while the DSC measures the heat flow into or out of the sample.

-

Data Analysis: The TGA curve shows distinct mass loss steps corresponding to the two-stage dehydration of gypsum (CaSO₄·2H₂O) to bassanite (CaSO₄·0.5H₂O) and then to anhydrite (CaSO₄). The DSC curve shows endothermic peaks associated with the energy required for these phase transitions.

Characterization Workflow Visualization

The logical flow for a comprehensive analysis of a this compound sample integrates multiple experimental techniques to build a complete picture of its structure and properties.

Relevance and Applications in Drug Development and Biomaterials

While the mineral this compound itself is not a therapeutic agent, its constituent material, gypsum, is extensively researched as a biocompatible and biodegradable material for biomedical applications, particularly in bone tissue engineering and as a component in drug delivery systems.[11][12]

Gypsum-Based Scaffolds for Bone Regeneration

Gypsum is an attractive material for bone scaffolds due to its excellent biocompatibility, biodegradability, and ability to be molded into desired shapes.[11] When used in bone defects, gypsum-based materials can create a favorable microenvironment for tissue regeneration.

A key application involves the use of gypsum-coated β-tricalcium phosphate (G-TCP) scaffolds.[13][14] These scaffolds combine the osteoconductive properties of TCP with the bioactivity of gypsum. The degradation of the gypsum coating in a physiological environment establishes a dynamic, weakly acidic microenvironment with a high concentration of calcium ions.[14][15] This microenvironment has been shown to promote the rapid osteogenic differentiation and proliferation of bone marrow mesenchymal stem cells (BM-MSCs), which are crucial for bone healing.[14][15] Furthermore, the degradation process can stimulate a mild inflammatory response that recruits immune cells and stem cells to the defect site, accelerating the natural healing cascade.[14]

Workflow for Gypsum-Scaffold Mediated Bone Regeneration

The process from scaffold fabrication to cellular response represents a logical pathway relevant to drug and device development professionals.

References

- 1. Gypsum - Wikipedia [en.wikipedia.org]

- 2. This compound (gypsum) - Wikipedia [en.wikipedia.org]

- 3. Gypsum this compound - Celestial Earth Minerals [celestialearthminerals.com]

- 4. scribd.com [scribd.com]

- 5. Bone Tissue Engineering Scaffolds: Materials and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Scaffolds for Bone Tissue Regeneration: A Comprehensive Review of Materials, Methods, and Future Directions [mdpi.com]

- 7. Gypsum Mineral Data [webmineral.com]

- 8. mindat.org [mindat.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Structure and microstructure of gypsum and its relevance to Rietveld quantitative phase analyses | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. BiblioBoard [openresearchlibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Construction of the Gypsum-Coated Scaffolds for In Situ Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Selenite Mineral Cleavage Patterns and Fracture Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cleavage and fracture characteristics of selenite, a crystalline variety of gypsum (CaSO₄·2H₂O). Understanding these fundamental mechanical properties is crucial for applications where this compound's structural integrity is a factor, including its use as a model system in biomineralization studies and its potential applications in pharmaceutical formulations.

Crystallographic and Cleavage Characteristics of this compound

This compound crystallizes in the monoclinic system, which dictates its distinct cleavage patterns. The atomic structure consists of layers of calcium (Ca²⁺) and sulfate (SO₄²⁻) ions strongly bonded together. These layers are separated by sheets of water molecules, which are held by weaker hydrogen bonds. This layered structure is the primary reason for this compound's characteristic perfect cleavage.

The cleavage planes in this compound are conventionally identified using Miller indices, which denote the orientation of the planes relative to the crystallographic axes. This compound exhibits one perfect and two distinct cleavage directions:

-

{010} Perfect Cleavage: This is the most prominent cleavage plane and is parallel to the layers of water molecules in the crystal structure. The weak hydrogen bonds are easily overcome, allowing the mineral to be split into thin, flexible sheets.

-

{100} Distinct Cleavage: This cleavage direction is perpendicular to the a-axis.

-

{011} Distinct Cleavage: This cleavage direction intersects the b- and c-axes.

The intersection of these cleavage planes results in the formation of rhombic fragments when the mineral is fractured.

Interplanar Angles

The angles between the cleavage planes are a defining characteristic of this compound's crystallography. Based on the lattice parameters of gypsum (a = 5.68 Å, b = 15.18 Å, c = 6.29 Å, β = 113.8°), the theoretical angles between the major cleavage planes can be calculated.[1]

| Cleavage Plane 1 | Cleavage Plane 2 | Calculated Angle |

| {010} | {100} | 90° |

| {010} | {011} | 55.6° |

| {100} | {011} | 114° |

Note: These angles are calculated based on the provided lattice parameters and the formula for interplanar angles in a monoclinic system. Experimental values may vary slightly.

Fracture Analysis of this compound

Due to its softness and perfect cleavage, this compound is a brittle material with low fracture toughness. Fracture analysis provides quantitative data on the energy required to propagate a crack through the crystal lattice.

Mechanical Properties

The mechanical properties of this compound are highly anisotropic due to its crystal structure. The tensile strength, which is the maximum stress a material can withstand while being stretched or pulled before breaking, is a key parameter in fracture analysis. For transparent gypsum, a variety of this compound, the tensile strength has been reported.[2]

| Property | Value | Reference |

| Mohs Hardness | 2 | [3] |

| Tensile Strength (Transparent Gypsum) | 3.22 MPa | [2] |

| Estimated Mode I Fracture Toughness (K_IC) | ~0.1 - 0.3 MPa·m¹/² | Estimated based on empirical correlations with tensile strength |

Experimental Protocols

Goniometric Analysis of Cleavage Angles

Objective: To experimentally measure the interfacial angles of this compound cleavage fragments.

Methodology:

-

Sample Preparation: Cleave a this compound crystal to produce several small, rhombic fragments with clean, reflective cleavage faces.

-

Instrumentation: Utilize a two-circle reflecting goniometer.

-

Measurement:

-

Mount a cleavage fragment on the goniometer head.

-

Direct a light source onto a cleavage face and align the reflected light with the telescope.

-

Rotate the crystal and the telescope to find the reflection from an adjacent cleavage face.

-

The angle of rotation required to bring the second face into the reflecting position corresponds to the angle between the two cleavage planes.

-

Repeat the measurement for all unique interfacial angles on multiple fragments to ensure accuracy and consistency.

-

X-ray Diffraction (XRD) for Cleavage Plane Identification

Objective: To identify the crystallographic orientation of the cleavage planes.

Methodology:

-

Sample Preparation: Prepare a flat, cleaved this compound sample. For powder diffraction, a finely ground powder of this compound is used.

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.

-

Data Collection:

-

Mount the sample in the diffractometer.

-

Scan the sample over a range of 2θ angles (typically 5° to 70°).

-

The diffracted X-rays are detected and recorded as a function of 2θ.

-

-

Data Analysis:

-

The resulting XRD pattern will show peaks at specific 2θ angles.

-

These peak positions are used to calculate the d-spacing (the distance between parallel atomic planes) using Bragg's Law (nλ = 2d sinθ).

-

The set of d-spacings and their corresponding intensities are compared to a reference database (e.g., the International Centre for Diffraction Data - ICDD) for gypsum to identify the Miller indices (hkl) of the diffracting planes, which correspond to the cleavage planes.

-

Three-Point Bending Test for Fracture Toughness (Adapted for Soft Minerals)

Objective: To determine the Mode I fracture toughness (K_IC) of this compound.

Methodology:

-

Sample Preparation:

-

Cut a rectangular beam from a single this compound crystal with precise dimensions. The orientation of the beam relative to the crystallographic axes should be noted.

-

Introduce a sharp, straight-through notch at the midpoint of one face of the beam using a fine saw or a razor blade. The notch should be perpendicular to the long axis of the beam.

-

-

Instrumentation: A universal testing machine equipped with a three-point bending fixture. The supports and loading pin should be appropriately sized for the small, soft sample to avoid localized crushing.

-

Test Procedure:

-

Place the notched this compound beam on the two supporting pins of the fixture, with the notch on the side opposite the loading pin.

-

Apply a compressive load at a constant, slow displacement rate until the specimen fractures.

-

Record the load-displacement curve throughout the test.

-

-

Calculation:

-

The fracture toughness (K_IC) is calculated from the peak load at fracture, the specimen dimensions, and the notch length using standard formulas for three-point bending tests.

-

Scanning Electron Microscopy (SEM) for Fracture Surface Analysis

Objective: To observe the micro-scale features of the cleavage and fracture surfaces.

Methodology:

-

Sample Preparation:

-

Mount the fractured this compound fragments on an SEM stub using conductive adhesive.

-

Coat the samples with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

-

Imaging:

-

Place the stub in the SEM chamber.

-

Use the secondary electron (SE) detector to obtain high-resolution images of the fracture surface topography.

-

Examine the surfaces for features such as river patterns on cleavage faces, hackle marks on fracture surfaces, and any evidence of plastic deformation at the micro-scale.

-

Visualizations

References

A Technical Guide to the Chemical Composition and Formula of Pure Selenite (CaSO4·2H2O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical composition, formula, and analytical characterization of pure selenite, a crystalline variety of gypsum with the chemical formula CaSO₄·2H₂O. This document details the fundamental chemical and physical properties of this compound, offering in-depth experimental protocols for its characterization using powder X-ray diffraction (XRD), thermogravimetric analysis (TGA), and elemental analysis. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the analytical characterization of this compound is presented in a visual diagram. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Chemical Composition and Formula

Pure this compound is a hydrated calcium sulfate mineral. Its chemical formula is CaSO₄·2H₂O, indicating that each formula unit consists of one calcium cation (Ca²⁺), one sulfate anion (SO₄²⁻), and two molecules of water of hydration.[1] It is crucial to distinguish this compound from selenate or this compound ions, which contain selenium; pure this compound, despite its name, does not contain selenium.

Molecular and Elemental Composition

The chemical makeup of this compound is consistent and well-defined, making it a useful compound in various scientific applications. The molar mass and elemental composition are summarized in the tables below.

Table 1: Molar Mass of Pure this compound (CaSO₄·2H₂O)

| Component | Formula | Molar Mass ( g/mol ) |

| Calcium Sulfate | CaSO₄ | 136.14 |

| Water | 2H₂O | 36.032 |

| Total | CaSO₄·2H₂O | 172.17 [2][3][4] |

Table 2: Elemental Composition of Pure this compound (CaSO₄·2H₂O)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage by Mass (%) |

| Calcium | Ca | 40.08 | 1 | 40.08 | 23.28 |

| Sulfur | S | 32.07 | 1 | 32.07 | 18.62 |

| Oxygen | O | 16.00 | 6 | 96.00 | 55.76 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.34 |

| Total | 172.182 | 100.00 |

Note: Slight variations in total molar mass and percentages may occur due to rounding of atomic masses.

Crystal Structure

This compound crystallizes in the monoclinic crystal system. This structure consists of layers of sulfate ions strongly bonded to calcium ions. These layers are separated by sheets of water molecules. The weaker bonds between the water layers give this compound its characteristic perfect cleavage in one direction.

Experimental Protocols for Characterization